molecular formula C10H11ClN4O2 B13704476 3-Amino-5-(3-methyl-2-nitrophenyl)pyrazole Hydrochloride

3-Amino-5-(3-methyl-2-nitrophenyl)pyrazole Hydrochloride

Cat. No.: B13704476
M. Wt: 254.67 g/mol
InChI Key: AVWYJINNUPVPBG-UHFFFAOYSA-N
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Description

3-Amino-5-(3-methyl-2-nitrophenyl)pyrazole Hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group at the 3-position and a nitrophenyl group at the 5-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-methyl-2-nitrophenyl)pyrazole Hydrochloride typically involves the reaction of hydrazines with enaminones or other suitable precursors. One common method includes the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in the presence of a solvent like dichloromethane or tetrahydrofuran under nitrogen atmosphere . The reaction is usually carried out at low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods help in maintaining consistent reaction conditions and improving yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-methyl-2-nitrophenyl)pyrazole Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-(3-methyl-2-nitrophenyl)pyrazole Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-methyl-2-nitrophenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an amino group and a nitrophenyl group in 3-Amino-5-(3-methyl-2-nitrophenyl)pyrazole Hydrochloride makes it unique compared to other pyrazole derivatives. This combination of functional groups enhances its reactivity and potential for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H11ClN4O2

Molecular Weight

254.67 g/mol

IUPAC Name

5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H10N4O2.ClH/c1-6-3-2-4-7(10(6)14(15)16)8-5-9(11)13-12-8;/h2-5H,1H3,(H3,11,12,13);1H

InChI Key

AVWYJINNUPVPBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=NN2)N)[N+](=O)[O-].Cl

Origin of Product

United States

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